molecular formula C14H10ClN3O3S B2359692 (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428379-94-5

(5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2359692
CAS RN: 1428379-94-5
M. Wt: 335.76
InChI Key: LAVYTTDRBIUOBT-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10ClN3O3S and its molecular weight is 335.76. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

(5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone and its derivatives have been investigated for their antibacterial properties. A study by Rai et al. (2010) synthesized a series of related compounds and evaluated their in vitro antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Among these compounds, one derivative demonstrated significant activity, suggesting potential applications in treating bacterial infections (Rai et al., 2010).

Antioxidant Properties

Another study by Prabakaran et al. (2021) reported on the synthesis of related chalcone derivatives and their potent antioxidant activities. These compounds were assessed in vitro for their antioxidant activity against DPPH, a common assay for measuring antioxidant capacity. The research provides insights into the potential of these compounds as antioxidants (Prabakaran et al., 2021).

Anti-inflammatory and Antibacterial Agents

A study by Ravula et al. (2016) synthesized novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties. The study compared conventional and microwave irradiation methods for synthesis, finding the latter more efficient. Some of these compounds showed significant in vivo anti-inflammatory and in vitro antibacterial activities (Ravula et al., 2016).

Crystal Packing and Non-Covalent Interactions

Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, including a compound similar to (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. This research provided insights into the role of non-covalent interactions, like lone pair-π interaction and halogen bonding, in the supramolecular architecture of these compounds (Sharma et al., 2019).

Apoptosis Induction and Anticancer Potential

Zhang et al. (2005) identified a derivative of this compound as an apoptosis inducer and potential anticancer agent. This compound exhibited activity against breast and colorectal cancer cell lines and was identified to interact with TIP47, an IGF II receptor binding protein. This finding suggests potential therapeutic applications in cancer treatment (Zhang et al., 2005).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-11-4-3-10(22-11)14(19)18-6-8(7-18)13-16-12(17-21-13)9-2-1-5-20-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVYTTDRBIUOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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